(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid is a highly fluorinated organophosphorus compound characterized by a 14-carbon alkyl chain substituted with 25 fluorine atoms and terminated by a phosphonic acid (-PO(OH)₂) group. The extensive fluorination imparts exceptional chemical inertness, thermal stability, and hydrophobicity, making it valuable in applications such as surface coatings, corrosion inhibition, and biomedical interfaces where low surface energy and resistance to degradation are critical .
Properties
CAS No. |
147290-12-8 |
|---|---|
Molecular Formula |
C14H6F25O3P |
Molecular Weight |
728.13 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecylphosphonic acid |
InChI |
InChI=1S/C14H6F25O3P/c15-3(16,1-2-43(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2,(H2,40,41,42) |
InChI Key |
DKOGAQUJJHTCEE-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid typically involves the reaction of a fluorinated alkyl iodide with a phosphonic acid derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid group. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. Purification is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Self-Assembled Monolayers
One of the most significant applications of pentacosafluorotetradecylphosphonic acid is in the formation of self-assembled monolayers (SAMs). SAMs are crucial in modifying surfaces to enhance properties such as hydrophobicity and chemical stability. The fluorinated nature of this compound allows it to form robust SAMs on various substrates including metals and semiconductors. These SAMs can be utilized in:
- Corrosion Resistance : Enhancing the durability of metal surfaces against oxidation.
- Nanoparticle Functionalization : Capping nanoparticles to prevent oxidation and improve stability in various environments .
Nanotechnology
In nanotechnology applications:
- Quantum Dots : The compound can be used in the synthesis of cadmium sulfide (CdS) cores for quantum dots. These quantum dots are essential in developing optoelectronic devices such as LEDs and solar cells .
- Copper Nanoparticles : It serves as a capping agent for copper nanoparticles to protect them from oxidation during storage and application .
Remediation Technologies
Pentacosafluorotetradecylphosphonic acid can play a role in environmental remediation technologies:
- Pollutant Adsorption : Its chemical structure allows for the adsorption of various pollutants from water and soil. This is particularly useful in treating contaminated sites where heavy metals or organic pollutants are present.
- Stabilization of Contaminants : The compound can stabilize contaminants in sediments or sludges to prevent leaching into groundwater .
Biomedical Research
In biomedical applications:
- Drug Delivery Systems : The amphiphilic nature of phosphonic acids enables their use in drug delivery systems where they can facilitate the transport of therapeutic agents across biological membranes.
- Antimicrobial Activity : Research indicates potential antimicrobial properties that can be leveraged for developing coatings or treatments that inhibit microbial growth on surfaces .
Synthesis of Fluorinated Compounds
Pentacosafluorotetradecylphosphonic acid is also utilized as a precursor in the synthesis of other fluorinated compounds. Its unique structure allows for the introduction of fluorinated groups into organic molecules which can enhance their chemical properties such as stability and reactivity.
Fuel Cell Technology
A notable case study involves the integration of phosphonated polymers containing similar structures into fuel cell technology. These polymers demonstrated high proton conductivity at elevated temperatures (above 200 °C), making them suitable for advanced fuel cell applications under hot and dry conditions. The integration led to significantly improved peak power densities compared to conventional materials .
Nanoparticle Stability Studies
Research has shown that using pentacosafluorotetradecylphosphonic acid as a capping agent for nanoparticles resulted in enhanced stability against oxidation and aggregation in various solvents. This has implications for their use in electronic devices where stability is critical .
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated alkyl chain provides a non-polar surface that can interact with hydrophobic regions of proteins and membranes, altering their structure and function. The phosphonic acid group can form hydrogen bonds with polar groups, further stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Alkyl Phosphonates and Phosphates
The compound is structurally related to other perfluorinated phosphonates and phosphates, which differ in chain length, fluorine substitution patterns, and functional groups. Key comparisons include:
Notes:
- Chain Length and Fluorination : Longer fluorinated chains (e.g., C₁₆ in ) increase hydrophobicity but reduce solubility in polar solvents. The target compound’s C₁₄ chain balances these properties .
- Functional Groups : Phosphonic acids (-PO(OH)₂) exhibit stronger acidity and chelation capabilities compared to phosphate esters (-OPO(OH)₂), enabling applications in metal adhesion and catalysis .
Fluorinated Carboxylic Acids
Compared to fluorinated carboxylic acids, such as perfluorotridecanoic acid (PFTrDA, CAS 72629-94-8), the phosphonic acid derivative has distinct properties:
- Acidity and Reactivity : Phosphonic acids (pKa ~2-3) are stronger acids than carboxylic acids (pKa ~4-5), enhancing their utility in acidic environments and ion-exchange applications .
- Applications : PFTrDA is used in textiles and coatings, while the phosphonic acid variant is preferred for corrosion inhibition due to its stable metal-phosphate complexes .
Non-Fluorinated Phosphonic Acids
Non-fluorinated analogs, such as (2-bromoethyl)phosphonic acid (CAS BB043484), lack the fluorocarbon chain’s inertness and surface-modifying properties. They are more reactive but less stable under harsh conditions .
Biological Activity
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid is a fluorinated phosphonic acid with significant implications in various biological contexts. Its unique structure imparts notable properties that can influence biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C14H1F25O2P
- Molecular Weight : 732.22 g/mol
- Structure : The compound features a long perfluorinated alkyl chain which contributes to its hydrophobic characteristics.
Biological Activity Overview
The biological activity of pentacosafluorotetradecyl phosphonic acid can be categorized into several key areas:
1. Surface Modification and Stability
Research indicates that perfluorinated phosphonic acids can modify the surfaces of nanoparticles such as zinc oxide (ZnO). These modifications enhance the stability of nanoparticles by imparting a negative charge that prevents agglomeration due to electrostatic repulsion . This characteristic is crucial for applications in drug delivery and nanotechnology.
| Modification | Effect on Stability | Mechanism |
|---|---|---|
| Perfluorinated Phosphonic Acid | Increased stability | Electrostatic repulsion due to negative charge |
2. Toxicological Implications
The environmental and toxicological profiles of fluorinated compounds have been extensively studied. Pentacosafluorotetradecyl phosphonic acid is part of a broader category of perfluorinated substances that exhibit bioaccumulation potential. Studies have shown that these compounds can accumulate in human tissues and potentially disrupt endocrine functions .
| Compound | Bioaccumulation Potential | Half-Life in Humans |
|---|---|---|
| PFHxS | High | Years |
| PFOS | Very High | Years |
3. Biochemical Interactions
The interactions of pentacosafluorotetradecyl phosphonic acid with biological molecules are critical for its functionality. It has been noted that such compounds can interfere with cellular processes by modifying membrane properties or by acting as enzyme inhibitors . For instance:
- Enzyme Inhibition : Fluorinated phosphonic acids have been shown to inhibit certain enzymes involved in metabolic pathways.
- Membrane Interaction : The hydrophobic nature allows these compounds to integrate into lipid bilayers affecting membrane fluidity and function.
Case Study 1: Surface Modification Effects on ZnO Nanoparticles
A study demonstrated that the application of perfluorinated phosphonic acids on ZnO nanoparticles resulted in enhanced surface stability and reduced agglomeration. The binding mechanism was primarily identified as bidentate coordination between the phosphonic acid and the metal oxide surface .
Case Study 2: Toxicological Assessment
A comprehensive assessment of fluorinated compounds indicated significant bioaccumulation in human populations. The persistence of these substances raises concerns regarding their long-term effects on health and the environment .
Q & A
Q. What protocols minimize occupational exposure to perfluorinated phosphonic acids in laboratory settings?
- Methodology : Use fume hoods with HEPA filtration for synthesis/handling. Personal protective equipment (PPE) should include fluoropolymer gloves and aprons. Regular air monitoring via LC-MS ensures compliance with OSHA exposure limits (e.g., 0.1 µg/m³ for PFAS) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
